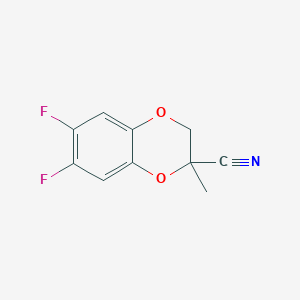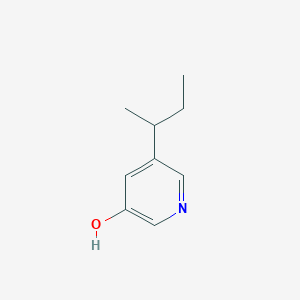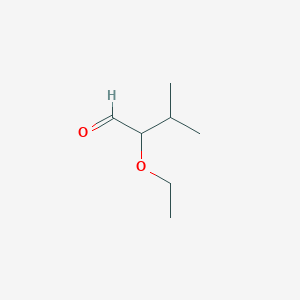![molecular formula C13H21NO B13242453 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13242453.png)
2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol typically involves the reaction of 2,4-dimethylbenzylamine with butanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods
the general principles of organic synthesis, including the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-Dimethylphenyl)(phenyl)methyl]amino}butan-1-ol
- 2-{[(2,4-Dimethylphenyl)methyl]amino}pentan-1-ol
Uniqueness
2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-13(9-15)14-8-12-6-5-10(2)7-11(12)3/h5-7,13-15H,4,8-9H2,1-3H3 |
InChI Key |
SENADFCXYOOCNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13242371.png)
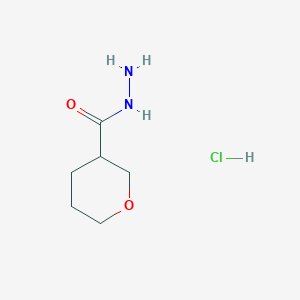
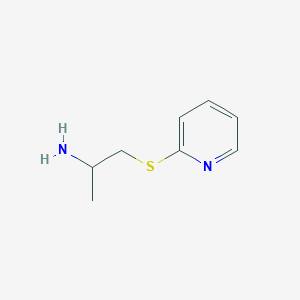
![(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13242399.png)
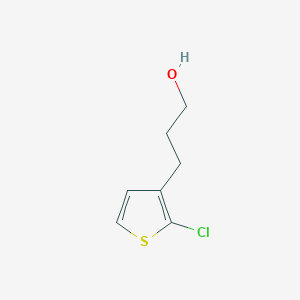
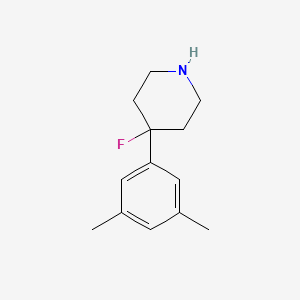
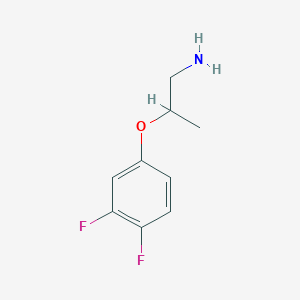
![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B13242429.png)
![2-Ethyl-7-hydroxy-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13242433.png)
